Cas no 103-21-9 (Acetic acid,2-[1-methyl-3-(4-methylphenyl)-2-triazen-1-yl]-)

Acetic acid,2-[1-methyl-3-(4-methylphenyl)-2-triazen-1-yl]- structure
103-21-9 structure
Nome del prodotto:Acetic acid,2-[1-methyl-3-(4-methylphenyl)-2-triazen-1-yl]-
Numero CAS:103-21-9
MF:C10H13N3O2
MW:207.229121923447
CID:180336
PubChem ID:66896

Acetic acid,2-[1-methyl-3-(4-methylphenyl)-2-triazen-1-yl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetic acid,2-[1-methyl-3-(4-methylphenyl)-2-triazen-1-yl]-
    • [1-methyl-3-(4-methylphenyl)triazen-2-yl]acetic acid
    • 2-[methyl-[(4-methylphenyl)diazenyl]amino]acetic acid
    • (1-Methyl-3-(4-methylphenyl)triazen-2-yl)acetic acid
    • [(2E)-1-methyl-3-(4-methylphenyl)triaz-2-en-1-yl]acetic acid
    • 2-[1-Methyl-3-(4-methylphenyl)-2-triazenyl]acetic acid
    • SCHEMBL14497015
    • UNII-RS2Z9AQT6S
    • EINECS 203-089-6
    • RS2Z9AQT6S
    • (1-Methyl-3-(4-methylphenyl)2-triazenyl)acetic acid
    • ACETIC ACID, (1-METHYL-3-(4-METHYLPHENYL)-2-TRIAZENYL)-
    • ACETIC ACID, 2-(1-METHYL-3-(4-METHYLPHENYL)-2-TRIAZEN-1-YL)-
    • 2-[1-Methyl-3-(4-methylphenyl)-2-triazen-1-yl]acetic acid
    • 103-21-9
    • 2-(1-METHYL-3-(4-METHYLPHENYL)-2-TRIAZEN-1-YL)ACETIC ACID
    • DTXSID801195454
    • NS00041561
    • Inchi: InChI=1S/C10H13N3O2/c1-8-3-5-9(6-4-8)11-12-13(2)7-10(14)15/h3-6H,7H2,1-2H3,(H,14,15)/b12-11+
    • Chiave InChI: KOTDNLISXGEHNY-VAWYXSNFSA-N
    • Sorrisi: CN(CC(O)=O)/N=N/C1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 207.101
  • Massa monoisotopica: 207.101
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 235
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 2.6
  • Superficie polare topologica: 65.3A^2

Proprietà sperimentali

  • Densità: 1.16
  • Punto di ebollizione: 356.1°Cat760mmHg
  • Punto di infiammabilità: 169.2°C
  • Indice di rifrazione: 1.558
  • PSA: 65.26000
  • LogP: 2.01010

Acetic acid,2-[1-methyl-3-(4-methylphenyl)-2-triazen-1-yl]- Letteratura correlata

Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited